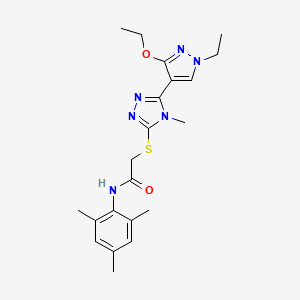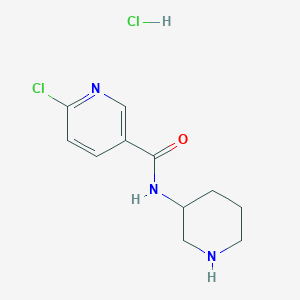![molecular formula C10H12ClNOS B2608953 N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide CAS No. 2411277-10-4](/img/structure/B2608953.png)
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide is an organic compound characterized by the presence of a chlorothiophene ring, a propyl chain, and a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with propylamine to form an amide intermediate. This intermediate is then subjected to a dehydration reaction to yield the final product. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Aplicaciones Científicas De Investigación
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide
- (E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide
Uniqueness
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-3-7(12-10(13)4-2)8-5-6-9(11)14-8/h4-7H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXRXUKPHFXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(S1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-7-hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2608871.png)
![2-chloro-N-[(1-methanesulfonylazetidin-3-yl)methyl]propanamide](/img/structure/B2608872.png)
![2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2608874.png)
![4-(4-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608875.png)
![2-(4-fluorophenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2608878.png)

![8-methoxy-6-oxo-N-[3-(propan-2-yl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide](/img/structure/B2608881.png)

![2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2608883.png)
![N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2608886.png)

![Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608889.png)

![7-CHLORO-N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2608891.png)
